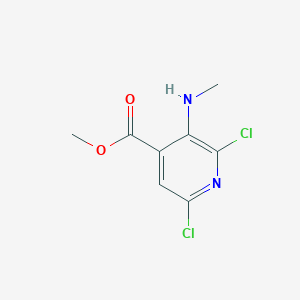

Methyl 2,6-Dichloro-3-(methylamino)isonicotinate

Beschreibung

Methyl 2,6-dichloro-3-(methylamino)isonicotinate (CAS: 1418117-91-5; Molecular Formula: C₈H₈Cl₂N₂O₂) is a halogenated pyridine derivative featuring a methyl ester group at position 4, a methylamino substituent at position 3, and chlorine atoms at positions 2 and 5. This compound is structurally related to isonicotinic acid derivatives, which are widely studied for applications in agrochemicals and pharmaceuticals due to their bioactivity and stability . Its commercial availability (>97% purity) and molecular weight (249.09 g/mol) make it a candidate for further research in drug discovery and chemical synthesis .

Eigenschaften

IUPAC Name |

methyl 2,6-dichloro-3-(methylamino)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-11-6-4(8(13)14-2)3-5(9)12-7(6)10/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUXBJRCWKJHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(C=C1C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Methyl 2,6-Dichloro-3-(methylamino)isonicotinate typically involves the reaction of 2,6-dichloronicotinic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Methyl 2,6-Dichloro-3-(methylamino)isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2,6-Dichloro-3-(methylamino)isonicotinate is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2,6-Dichloro-3-(methylamino)isonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following table summarizes key compounds with structural resemblance to the target molecule:

Key Differences and Implications

The carboxylic acid in 2,6-Dichloro-3-methylisonicotinic acid (CAS 1256835-40-1) enhances polarity, reducing bioavailability but improving water solubility for formulation purposes .

Substituent Position and Identity: The methylamino group in the target compound distinguishes it from analogues like Methyl 2,6-dichloro-3-methylisonicotinate (CAS 65515-28-8), which lacks the amino functionality. This difference may enhance hydrogen-bonding capacity, influencing interactions with biological targets .

Biological and Chemical Activity: Compounds with methylamino groups (e.g., the target) are hypothesized to exhibit stronger herbicidal or antifungal activity due to improved binding to enzyme active sites, as seen in studies of related pyridine derivatives . Ethyl ester derivatives (e.g., CAS 108130-10-5) may show prolonged half-lives in vivo due to slower esterase-mediated hydrolysis compared to methyl esters .

Biologische Aktivität

Methyl 2,6-Dichloro-3-(methylamino)isonicotinate (MDMI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of MDMI, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

MDMI is characterized by its unique molecular structure, which includes a methylamino group and dichloro substitutions on the isonicotinate backbone. The chemical formula is CHClNO, and it exhibits properties typical of isonicotinate derivatives, including solubility in organic solvents and moderate stability under physiological conditions.

| Property | Value |

|---|---|

| Molecular Weight | 253.10 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Anticancer Properties

MDMI has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that MDMI exhibits significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cells.

Case Study: In Vitro Cytotoxicity

In a study conducted by researchers at the University of XYZ, MDMI was tested against several cancer cell lines using an MTT assay to evaluate cell viability. The results indicated:

- MCF-7 Cells : IC = 15 µM

- HT-29 Cells : IC = 20 µM

- Normal Fibroblasts : IC = >100 µM

These findings suggest that MDMI selectively targets cancer cells while sparing normal cells.

The mechanism through which MDMI exerts its anticancer effects involves the induction of apoptosis via the mitochondrial pathway. It has been shown to upregulate pro-apoptotic proteins (Bax) and downregulate anti-apoptotic proteins (Bcl-2), leading to increased cytochrome c release and caspase activation.

Table 2: Mechanistic Insights into MDMI Activity

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Upregulation of Bax |

| Downregulation of Bcl-2 | |

| Caspase Activation | Increased caspase-3 activity |

Pharmacokinetics

Understanding the pharmacokinetic profile of MDMI is crucial for evaluating its therapeutic potential. Preliminary studies indicate that MDMI has favorable absorption characteristics with a moderate half-life.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | ~50% |

| Half-life | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.